molecular formula C9H7ClN2 B1368962 2-Chloro-4-methylquinazoline CAS No. 6141-14-6

2-Chloro-4-methylquinazoline

Cat. No. B1368962
CAS RN: 6141-14-6
M. Wt: 178.62 g/mol
InChI Key: IBWHRWJEIRPDJQ-UHFFFAOYSA-N
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Description

2-Chloro-4-methylquinazoline is a chemical compound with the molecular formula C9H7ClN2 . It is a quinazoline derivative, which is a class of compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .


Synthesis Analysis

The synthesis of 2-Chloro-4-methylquinazoline involves various chemical reactions. For instance, it has been reported that the synthesis of 2-methylquinoline can be achieved using a modified Doebner–von Miller reaction protocol in the presence of a strong acid . Another study reported the synthesis of quinazolines through the Cu-catalyzed cascade reaction of 2-bromobenzylbromides, aldehydes, and aqueous ammonia .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methylquinazoline consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass of the molecule is 178.618 Da, and the monoisotopic mass is 178.029770 Da .


Chemical Reactions Analysis

Quinazoline derivatives, including 2-Chloro-4-methylquinazoline, have been found to undergo various chemical reactions. For example, 2-aryl-4-methylquinazoline 3-oxides were reacted with dimethyl acetylenedicarboxylate (DMAD) in THF at 70° to afford the methyl 5-(2-methoxy-2-oxoacetyl)-4-methyl-2-phenylsubstituted-5H-benzo[d][1,3]diazepine-5-carboxylates .


Physical And Chemical Properties Analysis

2-Chloro-4-methylquinazoline is a solid compound . Its SMILES string representation is Cc1nc(Cl)c2ccccc2n1 .

Scientific Research Applications

Anticancer Properties and Blood-Brain Barrier Penetration

  • Apoptosis Induction and Anticancer Potential : A study found that derivatives of 2-Chloro-4-methylquinazoline, specifically N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, are potent inducers of apoptosis (programmed cell death), demonstrating efficacy in human breast and other cancer models. This compound also showed high penetration across the blood-brain barrier, indicating its potential use in treating brain cancers (Sirisoma et al., 2009).

Antimicrobial and Anti-Inflammatory Applications

  • Antimicrobial and Anti-Inflammatory Effects : Another study synthesized various derivatives of 2-methylquinazolin-4(3H)-one, which includes 2-Chloro-4-methylquinazoline analogs, and tested them for antimicrobial and anti-inflammatory activities. Some compounds showed promising results in inhibiting TNF-α and IL-6, indicating potential use in treatments targeting inflammation and bacterial infections (Keche & Kamble, 2014).

Chemical Properties and Synthesis

  • Synthesis and Solubility Studies : Research on the solubility of 2-Chloromethyl-4-methylquinazoline in various solvents at different temperatures provides critical data for its application in chemical syntheses. Such studies are essential for understanding its behavior in different chemical environments, which is crucial for its use in pharmaceutical and chemical industries (Gu et al., 2020).

Tubulin-Binding and Antitumor Activity

  • Tubulin Polymerization Inhibition and Tumor Disruption : A novel compound related to 2-Chloro-4-methylquinazoline demonstrated significant antiproliferative activity in cancer cell lines and inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature. This indicates its potential as a tubulin-binding tumor-vascular disrupting agent (Cui et al., 2017).

Biological Activity and Synthetic Procedures

  • Diverse Biological Activities and Synthetic Routes : Research on the synthesis of new quinazolinone derivatives, including those related to 2-Chloro-4-methylquinazoline, revealed various biological activities, including antimicrobial properties. The development of efficient synthetic routes for these compounds is crucial for their application in pharmaceutical research (Li et al., 2010).

properties

IUPAC Name

2-chloro-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWHRWJEIRPDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570750
Record name 2-Chloro-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6141-14-6
Record name 2-Chloro-4-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6141-14-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methylquinazoline
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Synthesis routes and methods

Procedure details

Prepared analogously to Example 27c from 4-methyl-1H-quinazolin-2-one and phosphorus oxychloride in hydrochloric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-chloro-4-methylquinazoline synthesized according to the research?

A1: The research describes the synthesis of 2-chloro-4-methylquinazoline [] as a product of a specific reaction sequence starting with 4-methylquinazoline 1-oxide. This N-oxide undergoes a reaction with tosyl chloride followed by treatment with an alkali, leading to the formation of 2-chloro-4-methylquinazoline.

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